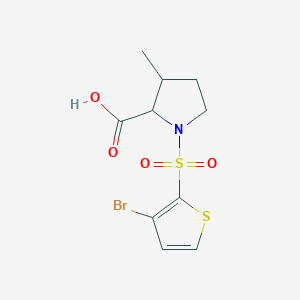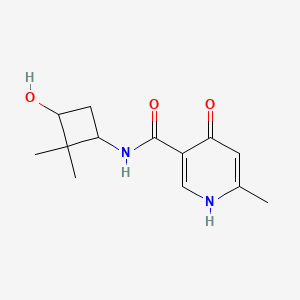
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one, commonly known as Pentedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. Pentedrone has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.
Mechanism of Action
Pentedrone acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
Pentedrone has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Pentedrone has been shown to have a high potential for abuse and addiction due to its ability to induce feelings of euphoria and its reinforcing properties.
Advantages and Limitations for Lab Experiments
Pentedrone has several advantages for laboratory experiments, including its ability to cross the blood-brain barrier and its potent stimulant effects. However, its addictive properties and potential for abuse make it challenging to use in clinical research studies.
Future Directions
Future research on Pentedrone should focus on its potential therapeutic effects in the treatment of depression and anxiety disorders. Additionally, more research is needed to understand the long-term effects of Pentedrone use on the brain and the body. The development of safer and more effective synthetic cathinones for use in clinical research should also be a priority.
Synthesis Methods
Pentedrone can be synthesized through various methods, including the reaction of 4-methoxyphenylacetone with 1-bromo-1-phenylbutane in the presence of sodium hydride or lithium aluminum hydride. Another method involves the reaction of 4-methoxyphenylacetone with 1-phenyl-2-nitropropene in the presence of zinc and ammonium chloride. The final product is obtained through the reduction of the nitro group with sodium borohydride.
Scientific Research Applications
Pentedrone has been used in various scientific research studies, including the investigation of its potential therapeutic effects in the treatment of depression and anxiety disorders. Pentedrone has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a significant role in regulating mood and emotions. Additionally, Pentedrone has been studied for its potential use as a local anesthetic due to its ability to block sodium channels in nerve cells.
properties
IUPAC Name |
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-14-9-11-18(12-10-14)16(19)15(17)8-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12,17H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIHYWSVFGFJO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)